Diethyl aspartate

Description

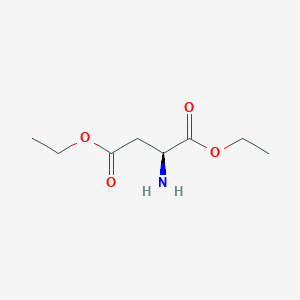

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNXRLQSCJJMBT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929036 | |

| Record name | Diethyl aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-87-9, 43101-48-0 | |

| Record name | Diethyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043101480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8PPJ44DPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl L-aspartate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl L-aspartate hydrochloride is a synthetically derived ester of the naturally occurring amino acid, L-aspartic acid. As a chiral building block, it serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceutical and agrochemical development. Its enhanced solubility and bioavailability compared to its parent amino acid make it an attractive starting material for the development of novel therapeutic agents, including those targeting neurological disorders, and for peptide synthesis.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of Diethyl L-aspartate hydrochloride, offering a foundational understanding for its effective application in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of Diethyl L-aspartate hydrochloride is defined by its unique molecular structure, which features a chiral center inherited from L-aspartic acid, two ethyl ester functionalities, and a hydrochloride salt of the primary amine. This structure directly influences its physical and chemical behavior.

Diagram 1: Molecular Structure of Diethyl L-aspartate Hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl L-aspartate hydrochloride is presented in the table below. These parameters are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ClNO₄ | [2][3][4] |

| Molecular Weight | 225.67 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][3][4] |

| Melting Point | 105.0 to 109.0 °C | [2][7] |

| Solubility in Water | Soluble | [5] |

| Optical Rotation | +7.0 to +9.0 deg (c=1, H₂O) | [2][7] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

In-depth Analysis of Physical Properties

Melting Point

The melting point of a compound is a critical indicator of its purity. For Diethyl L-aspartate hydrochloride, the reported melting range is 105.0 to 109.0 °C.[2][7] A narrow melting range within this window is indicative of high purity.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive method for determining the melting point and enthalpy of fusion of a substance.

-

Sample Preparation: Accurately weigh 2-5 mg of Diethyl L-aspartate hydrochloride into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.

Diagram 2: Workflow for Melting Point Determination by DSC

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Diethyl L-Aspartate Hydrochloride | 16115-68-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Diethyl L-Aspartate Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Ethyl L-Aspartate Hcl Or Diethyl L-Aspartate Hydrochloride Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. fishersci.com [fishersci.com]

- 6. Diethyl L-Aspartate Hydrochloride | Starshinechemical [starshinechemical.com]

- 7. ec.europa.eu [ec.europa.eu]

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Diethyl Aspartate from L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the synthesis of diethyl aspartate from L-aspartic acid. This process is a fundamental transformation in organic synthesis, yielding a versatile chiral building block crucial for the development of pharmaceuticals and fine chemicals. This compound is a key intermediate in the creation of molecules such as enzyme inhibitors and peptide analogues. This document will detail the Fischer-Speier esterification, present a validated experimental protocol, and provide scientific reasoning for the procedural choices to ensure a successful and reproducible synthesis.

The Strategic Importance of this compound in Synthesis

L-aspartic acid, an abundant and economical natural amino acid, serves as an excellent chiral starting material. Its conversion to this compound is a critical step that protects the carboxylic acid groups, thereby enabling a variety of chemical modifications at the amino group. The resulting diethyl L-aspartate is a highly valuable intermediate in the synthesis of compounds like the artificial sweetener aspartame and numerous active pharmaceutical ingredients.[1]

The Core Chemistry: Fischer-Speier Esterification of L-Aspartic Acid

The synthesis of this compound from L-aspartic acid is most commonly achieved through the Fischer-Speier esterification.[2][3][4] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol, in this case, ethanol, in the presence of a strong acid catalyst.[2][3][4]

Unveiling the Reaction Mechanism

The Fischer-Speier esterification proceeds through several key mechanistic steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[3][5]

-

Nucleophilic Attack by Ethanol : An ethanol molecule, acting as a nucleophile, attacks the now activated carbonyl carbon.[3][5]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group.[3][5]

-

Elimination of Water : The protonated hydroxyl group is eliminated as a water molecule.[3][5]

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][5]

This sequence of events occurs at both carboxylic acid functional groups of the L-aspartic acid molecule to produce the desired diethyl ester.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-aspartic acid (13.3 g, 0.1 mol) and absolute ethanol (250 mL).

-

Cooling : Immerse the flask in an ice-water bath to cool the suspension to 0-5 °C while stirring gently. This is a critical step to manage the exothermic reaction that occurs upon the addition of thionyl chloride.

-

Thionyl Chloride Addition : Add thionyl chloride (22 mL, 0.3 mol) dropwise to the stirred suspension over 30-45 minutes. The slow addition rate is essential to prevent a rapid temperature increase and excessive evolution of HCl and SO₂ gases. The use of a gas trap is highly recommended.

-

Reflux : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain this temperature for 4-6 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC), with the disappearance of the starting material indicating completion.

-

Solvent Removal : After the reflux period, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Aqueous Work-up : To the resulting oily residue, add diethyl ether (100 mL), followed by the slow addition of cold water (50 mL) with stirring.

-

Neutralization : Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ≈ 7-8). This step is vital for removing any residual acidic impurities.

-

Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Drying : Combine all the organic layers and dry them over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl L-aspartate as a colorless oil.

Anticipated Yield and Product Characterization

This procedure typically yields 80-90% of the desired product. The identity and purity of the final compound should be confirmed using standard analytical methods.

| Analytical Technique | Expected Outcome |

| ¹H NMR | The spectrum should be consistent with the structure of this compound, displaying characteristic signals for the ethyl ester and amino acid backbone protons. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the this compound structure. |

| FT-IR | A strong C=O stretching band for the ester functional group should be present around 1735 cm⁻¹, along with N-H stretching bands. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of this compound. |

Troubleshooting and Optimization Strategies

-

Low Yields : Incomplete reactions can result in low yields. Ensure that the reflux time is sufficient and that all reagents are of high purity and anhydrous. Inefficient extraction during the work-up can also contribute to lower yields.

-

Product Impurities : The presence of the starting material or the mono-ester can be minimized by using a sufficient excess of thionyl chloride and ensuring an adequate reflux duration. Thorough neutralization and washing during the work-up are crucial for removing acidic byproducts.

-

Alternative Catalysts : While thionyl chloride is highly effective, other strong acid catalysts like sulfuric acid or gaseous HCl can also be employed. However, these alternatives may necessitate longer reaction times and more stringent anhydrous conditions.

Concluding Remarks

The synthesis of this compound from L-aspartic acid using thionyl chloride and ethanol is a reliable and high-yielding method. This guide has provided a detailed, step-by-step protocol rooted in the fundamental principles of organic chemistry. By understanding the rationale behind each experimental step and adhering to the outlined procedure, researchers can confidently and efficiently produce this valuable chiral intermediate for a wide array of applications in drug discovery and chemical development.

References

-

PrepChem. (n.d.). Synthesis of dimethyl aspartate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DL-Aspartic acid. Retrieved from [Link]

-

Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. Retrieved from [Link]

-

PubMed. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction for the synthesis of L-aspartate catalyzed by the enzyme aspartase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 10. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of l -Aspartic Acid Complexes with Metals of the Lanthanides Family. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Thionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Retrieved from [Link]

- Google Patents. (n.d.). US6280980B1 - Process for the production of L-aspartic acid.

-

Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Retrieved from [Link]

Sources

Introduction: The Role of NMR in Structural Elucidation

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of Diethyl Aspartate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] Its power lies in its ability to probe the local magnetic fields around atomic nuclei, revealing detailed information about the connectivity, chemical environment, and three-dimensional arrangement of atoms within a molecule.[4][5] For researchers and professionals in drug development, mastering NMR spectral analysis is not merely a skill but a necessity for verifying molecular identity, purity, and conformation.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of data to explain the causal factors behind the observed spectral features, grounding our interpretations in the fundamental principles of NMR.[1][3] The protocols described herein are designed to be self-validating, ensuring that researchers can confidently and accurately characterize this important amino acid derivative.

The this compound Molecule: Structure and Numbering

Before delving into the spectra, it is essential to understand the structure of this compound (C₈H₁₅NO₄).[6][7][8][9] It is the diethyl ester of aspartic acid, featuring a chiral center at the alpha-carbon (Cα). This chirality has significant consequences for the NMR spectrum, rendering the two protons on the beta-carbon (Cβ) diastereotopic.

For clarity throughout this analysis, we will use the following numbering scheme:

Caption: Structure of this compound with Atom Numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).[2]

Predicted Chemical Shifts and Multiplicities

The following table summarizes the expected signals for this compound. The data is synthesized from typical values for amino acid esters and specific literature values.[10]

| Protons | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ethyl -CH₃ | H6, H8 | ~1.1 - 1.3 | Triplet (t) | 6H | Shielded alkyl protons coupled to two adjacent -OCH₂- protons (n+1 rule, 2+1=3). |

| Methylene -CH₂- | H3 (β) | ~2.8 - 3.1 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center, coupled to each other (geminal) and to the α-proton (vicinal). This results in a complex pattern, often two separate doublet of doublets. |

| α-CH | H2 (α) | ~4.1 - 4.3 | Multiplet (m) | 1H | Deshielded by adjacent electron-withdrawing amine (NH₂) and carbonyl groups. Coupled to the two diastereotopic β-protons. |

| Ethyl -OCH₂- | H5, H7 | ~4.0 - 4.2 | Quartet (q) | 4H | Deshielded by the adjacent electronegative oxygen atom. Coupled to the three adjacent -CH₃ protons (n+1 rule, 3+1=4). |

| Amine -NH₂ | - | Variable | Broad Singlet | 2H | Position is concentration and solvent dependent. Protons often exchange with deuterated solvents (like D₂O), causing the peak to diminish or disappear.[11] |

Note: In a D₂O solvent, the acidic NH₂ protons will exchange with deuterium, and this signal will not be observed.[11]

Causality Behind the Spectral Features

-

Chemical Shift: The position of a signal (δ, in ppm) is determined by the electron density around the proton. Electronegative atoms like oxygen and nitrogen pull electron density away from adjacent protons, an effect known as deshielding . This causes their signals to appear further downfield (higher ppm values). This is why the -OCH₂- and α-CH protons resonate at ~4.1-4.2 ppm, while the more shielded alkyl -CH₃ protons are upfield at ~1.2 ppm.[2]

-

Spin-Spin Splitting (Multiplicity): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split.[2] The n+1 rule is a reliable predictor for simple systems. For example, the -OCH₂- signal is split into a quartet by its three (n=3) methyl neighbors.

-

Diastereotopicity: The Cβ protons (H3) are diastereotopic. Because they are adjacent to a chiral center (Cα), they reside in chemically non-equivalent environments. Therefore, they have different chemical shifts and couple not only to the α-proton but also to each other (geminal coupling). This complexity leads to a multiplet that is more intricate than a simple doublet or triplet.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While ¹³C has a low natural abundance, modern NMR techniques readily produce high-quality spectra.

Predicted Chemical Shifts

Based on spectral databases and established chemical shift ranges, the ¹³C spectrum of this compound is predicted as follows.[12][13][14]

| Carbon | Label | Predicted δ (ppm) | Rationale |

| Ethyl -CH₃ | C6, C8 | ~14 | Highly shielded, standard for a terminal methyl group in an ethyl ester. |

| Methylene -CH₂- | C3 (β) | ~36 | Aliphatic carbon, slightly deshielded by the adjacent chiral carbon and carbonyl group. |

| α-CH | C2 (α) | ~50 | Deshielded due to direct attachment to the electronegative nitrogen atom. |

| Ethyl -OCH₂- | C5, C7 | ~62 | Deshielded due to direct attachment to the highly electronegative oxygen atom of the ester. |

| Carbonyl C=O | C1, C4 | ~171-173 | Highly deshielded, characteristic chemical shift for ester carbonyl carbons.[14] |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is paramount for obtaining a high-resolution, artifact-free NMR spectrum. The following workflow is a self-validating system for the analysis of this compound.

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of purified this compound for a standard ¹H NMR spectrum (20-50 mg is recommended for ¹³C NMR).[15][16]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For studying exchangeable protons or improving solubility, deuterium oxide (D₂O) or DMSO-d₆ can be used.[15]

-

Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[17] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the spectrometer's coil.[18]

-

Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a pipette packed with a small plug of glass wool directly into a clean, high-quality NMR tube.[15][18] This step is critical for preventing broad, distorted spectral lines.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

-

Data Acquisition:

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume.[18] Automated shimming routines are standard on modern spectrometers, but manual adjustment may be necessary for optimal resolution (sharp, symmetrical peaks).

-

Acquisition Parameters: For a standard ¹H spectrum, typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient for a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis (ppm) must be calibrated. The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) is a common internal reference.[15] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.

-

Integration: The area under each peak is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.

-

Conclusion

The NMR spectral analysis of this compound is a textbook example of structure elucidation. The ¹H spectrum clearly resolves the ethyl ester fragments and the core amino acid backbone, with the diastereotopic nature of the β-protons providing a key structural signature. The ¹³C spectrum complements this by confirming the number of unique carbon environments and their respective functionalities. By following the rigorous experimental protocol outlined, researchers can obtain high-fidelity spectra, allowing for confident verification of the molecule's identity and purity, a critical step in any chemical or pharmaceutical development pipeline.

References

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Organic and Medicinal Chemistry. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

ResearchGate. (2016). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). [Link]

-

GSRS. This compound. [Link]

-

PubChem. Aspartic acid diethyl ester. [Link]

-

SpectraBase. DIETHYL-L-ASPARTATE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PubChem. Aspartic acid, 1,4-diethyl ester. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

YouTube. (2014). How to Prepare an NMR Sample. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Quora. (2017). How to decipher the L-Aspartic NMR graph. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. ijirset.com [ijirset.com]

- 6. CAS 43101-48-0: 1,4-Diethyl aspartate | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Aspartic acid diethyl ester | C8H15NO4 | CID 166845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aspartic acid, 1,4-diethyl ester | C8H15NO4 | CID 423728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Diethyl Aspartate: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of Diethyl Aspartate in Research and Development

This guide serves as a detailed technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound. It will delve into the chemical and physical properties, synthesis methodologies, and diverse applications of this versatile diester of aspartic acid. The content is structured to offer not only foundational knowledge but also practical insights into its use in experimental settings.

Chemical Identity and Nomenclature

This compound is an organic compound classified as a diester of the amino acid aspartic acid. Due to the chiral nature of the alpha-carbon in the aspartic acid backbone, this compound can exist in several stereoisomeric forms: diethyl L-aspartate, diethyl D-aspartate, and the racemic mixture, diethyl DL-aspartate. The specific stereoisomer is a critical consideration in many of its applications, particularly in pharmaceutical synthesis.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different forms of this compound, which are essential for unambiguous identification in research and commerce.

| Compound Name | CAS Number |

| Diethyl L-aspartate | 13552-87-9[1][2][3][4] |

| Diethyl DL-aspartate | 43101-48-0[5][6][7] |

| Diethyl L-aspartate hydrochloride | 16115-68-7[8][9] |

It is important to note that the hydrochloride salt of diethyl L-aspartate is also a common commercially available form.

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective literature searches and procurement.

Common Synonyms for this compound:

-

Aspartic acid diethyl ester[1]

-

Diethyl 2-aminobutanedioate[6]

-

Diethyl aminobutanedioate

-

L-Aspartic acid, diethyl ester[1]

-

H-Asp(OEt)-OEt

-

(S)-Diethyl 2-aminosuccinate[1]

The specific stereochemistry is often denoted with prefixes such as L-, D-, (S)-, (R)-, or DL-.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental design and chemical synthesis.

General Properties

| Property | Value | Source |

| Molecular Formula | C8H15NO4 | [1][5][6][10] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder or liquid | |

| Melting Point | 106 - 111 °C (for L-aspartate hydrochloride) | [8] |

Structural Representation

The chemical structure of this compound is characterized by a central four-carbon chain with an amine group at the second carbon and two carboxylic acid groups esterified with ethanol.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the Fischer esterification of aspartic acid. This acid-catalyzed reaction involves refluxing aspartic acid in an excess of ethanol.

General Synthesis Workflow

Sources

- 1. Aspartic acid diethyl ester | C8H15NO4 | CID 166845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:13552-87-9 | Chemsrc [chemsrc.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. Aspartic acid, 1,4-diethyl ester | C8H15NO4 | CID 423728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diethyl DL-aspartate | 43101-48-0 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. L-アスパラギン酸ジエチル塩酸塩 | Diethyl L-Aspartate Hydrochloride | 16115-68-7 | 東京化成工業株式会社 [tcichemicals.com]

- 10. CAS 43101-48-0: 1,4-Diethyl aspartate | CymitQuimica [cymitquimica.com]

The Multifaceted Biological Landscape of Diethyl Aspartate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Diethyl aspartate and its derivatives represent a versatile class of compounds with a burgeoning profile of biological activities. Initially recognized as valuable intermediates in synthetic chemistry, these molecules are now emerging as potent agents in diverse therapeutic areas, including neurobiology, oncology, and infectious diseases. Their unique physicochemical properties, stemming from the esterification of aspartic acid, often lead to enhanced bioavailability and cellular permeability, making them attractive candidates for drug development. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and experimental evaluation of this compound derivatives, offering a comprehensive resource for researchers and scientists in the field. We will delve into their roles as neurochemical modulators, anticancer agents, enzyme inhibitors, and their potential as antimicrobial compounds, supported by detailed protocols and mechanistic insights to empower your research and development endeavors.

Foundational Chemistry and Synthetic Versatility

This compound, the diethyl ester of the amino acid aspartic acid, serves as a fundamental building block for a wide array of more complex molecules. Its chemical structure, characterized by the presence of two ethyl ester groups, imparts increased lipophilicity compared to its parent amino acid, a feature that can be leveraged to improve its solubility in organic solvents and its ability to cross biological membranes.[1][2] This enhanced permeability is a critical attribute for a prodrug, allowing for efficient delivery of the parent molecule or its active metabolites to the target site.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C8H15NO4 | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| IUPAC Name | diethyl (2S)-2-aminobutanedioate | [3] |

| XLogP3-AA | -0.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Topological Polar Surface Area | 78.6 Ų | [3] |

Core Synthesis Protocol: Esterification of L-Aspartic Acid

The synthesis of diethyl L-aspartate is a cornerstone procedure for accessing its derivatives. The following protocol outlines a common and efficient method.

Objective: To produce diethyl L-aspartate hydrochloride.

Reagents:

-

L-aspartic acid

-

Absolute ethanol

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend L-aspartic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.[2]

-

Slowly add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with ethanol to generate HCl in situ, which catalyzes the esterification process.[2]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo) to yield the hydrochloride salt of diethyl L-aspartate as a white solid.[4]

Caption: Synthesis workflow for diethyl L-aspartate hydrochloride.

Neurobiological Frontiers: Modulating N-Acetylaspartate Levels

In the realm of neuroscience, diethyl acetyl aspartate, an N-acetylated derivative of this compound, has garnered significant attention as a research tool and potential therapeutic agent.[2] Its primary role is to serve as a cell-permeable prodrug of N-acetylaspartate (NAA), a molecule with high concentrations in the brain that is implicated in various neurological processes.

The Significance of N-Acetylaspartate (NAA)

N-acetylaspartate is one of the most abundant amino acid derivatives in the central nervous system. While its precise functions are still under investigation, it is believed to be involved in:

-

Neuronal energy metabolism: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), another important neuropeptide.

-

Myelination: It may serve as a source of acetate for lipid and myelin synthesis in oligodendrocytes.

-

Osmoregulation: NAA contributes to the osmotic balance within brain cells.

Dysregulation of NAA levels has been associated with several neurological disorders, including Canavan disease, a rare and fatal genetic disorder, as well as traumatic brain injury and stroke.

Diethyl Acetyl Aspartate as a Prodrug

The ethyl ester groups of diethyl acetyl aspartate increase its lipophilicity, facilitating its passage across the blood-brain barrier and cellular membranes.[2] Once inside the brain, intracellular esterases hydrolyze the ester groups, releasing N-acetylaspartate.[2] This mechanism allows for the targeted delivery and elevation of NAA levels in the brain, providing a valuable tool for studying its physiological roles and therapeutic potential.

Caption: Prodrug mechanism of diethyl acetyl aspartate.

Experimental Protocol: Synthesis of Diethyl Acetyl Aspartate

Objective: To synthesize N-acetyl-L-aspartic acid diethyl ester.

Reagents:

-

Diethyl L-aspartate hydrochloride

-

Acetylating agent (e.g., acetic anhydride or acetyl chloride)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve diethyl L-aspartate hydrochloride in the anhydrous solvent.[2]

-

Add the base to neutralize the hydrochloride and liberate the free amine.[2]

-

Cool the solution to 0°C and slowly add the acetylating agent.[2]

-

Stir the reaction mixture at room temperature and monitor its completion by TLC.[2]

-

Upon completion, wash the reaction mixture with a mild aqueous acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure diethyl acetyl aspartate.[2]

Anticancer Potential: A New Frontier for this compound Derivatives

Recent research has unveiled the promising anticancer activities of various this compound derivatives. By incorporating different pharmacophores onto the this compound scaffold, researchers have developed novel compounds with potent cytotoxic effects against a range of cancer cell lines.

Classes of Anticancer this compound Derivatives

-

Phosphonates: Diethyl phosphonate derivatives have demonstrated significant anticancer activity. For instance, a series of novel pyridine-pyrimidine hybrid phosphonate derivatives showed potent activity against A549 (lung), Hep-G2 (liver), HeLa (cervical), MCF-7 (breast), and HL-60 (leukemia) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5]

-

Quinolines: (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates have been synthesized and evaluated for their anti-tumor activity. One derivative with a 3,4,5-trimethoxystyryl moiety displayed potent activity against A549, HT29 (colon), and T24 (bladder) cancer cell lines, with IC50 values comparable to or even better than the standard anticancer drug cisplatin.[6]

-

Dithiocarbamates: Sugar-linked diethyldithiocarbamate (DDC) derivatives, which can be conceptually related to this compound through the "diethyl" moiety and their nature as prodrugs, have shown remarkable cytotoxicity, especially when complexed with copper.[7] These compounds are designed to enhance stability and solubility for tumor-selective activation.[7]

Cytotoxicity Data of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-pyrimidine phosphonate | MCF-7 (Breast) | 1.59 | [5] |

| Pyridine-pyrimidine phosphonate | HL-60 (Leukemia) | 2.11 | [5] |

| Pyridine-pyrimidine phosphonate | HeLa (Cervical) | 5.81 | [5] |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 | [6] |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 (Colon) | 4.52 | [6] |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 (Bladder) | 9.86 | [6] |

| Saccharide-linked diethyldithiocarbamate + Cu²⁺ | MDA-MB-231 (Breast) | 3.62 | [7] |

| Saccharide-linked diethyldithiocarbamate + Cu²⁺ | H630 WT (Colorectal) | 5.2 | [7] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of this compound derivatives to interact with and inhibit the activity of specific enzymes opens up a wide range of therapeutic possibilities. Two notable examples are their effects on acetylcholinesterase and D-aspartate oxidase.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease. Certain aminoalkanol derivatives of tricyclic compounds containing diethyl groups have been shown to be competitive inhibitors of AChE.[8]

D-Aspartate Oxidase Inhibition

D-Aspartate oxidase (DDO) is an enzyme that specifically degrades D-aspartate, a potential agonist of the N-methyl-D-aspartate (NMDA) receptor.[9] Dysfunction of NMDA receptor-mediated neurotransmission is implicated in psychiatric disorders such as schizophrenia.[9] Therefore, inhibitors of DDO that can increase brain levels of D-aspartate are of significant therapeutic interest.[9] While direct evidence for this compound derivatives as DDO inhibitors is still emerging, the structural similarity to the natural substrate suggests this is a promising area for future research.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aspartic acid diethyl ester | C8H15NO4 | CID 166845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diethyl Aspartate in Organic Solvents

Introduction

Diethyl aspartate, the diethyl ester of the amino acid aspartic acid, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles that dictate its behavior, presenting available solubility data, and offering a robust experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible. For this compound, its solubility is primarily influenced by its molecular structure, specifically the presence of both polar and non-polar moieties.

Molecular Structure and Polarity:

This compound (C₈H₁₅NO₄, Molar Mass: 189.21 g/mol ) possesses two ethyl ester groups and a primary amine. Unlike its parent amino acid, aspartic acid, which exists as a zwitterion at physiological pH and is largely insoluble in organic solvents, the esterification of the carboxylic acid groups in this compound prevents the formation of this zwitterionic state.[1][2] This structural modification significantly reduces the compound's polarity and its propensity for strong ionic interactions, thereby increasing its solubility in a wider range of organic solvents.[1][2]

The key functional groups contributing to its solubility behavior are:

-

Ester Groups (-COOEt): These groups have polar character due to the electronegative oxygen atoms, allowing for dipole-dipole interactions with polar solvents. The ethyl chains, however, introduce a degree of non-polar character.

-

Amine Group (-NH₂): The primary amine group is capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and can act as a hydrogen bond acceptor with other solvents.

-

Aliphatic Backbone: The hydrocarbon backbone of the molecule is non-polar and contributes to its solubility in less polar organic solvents through London dispersion forces.

Solvent Effects:

The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

-

Polarity: Polar solvents, particularly those capable of hydrogen bonding, are expected to be effective at solvating this compound. The ability of a solvent to engage in dipole-dipole interactions and hydrogen bonding will facilitate the dissolution process.[3]

-

Hydrogen Bonding: Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and ester groups of this compound. Aprotic polar solvents such as acetone and ethyl acetate can act as hydrogen bond acceptors.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[4]

Solubility Profile of this compound

Qualitative Solubility:

Based on its chemical structure and general principles of solubility, this compound is expected to be soluble in a variety of polar organic solvents. One available source indicates that diethyl DL-aspartate is soluble in ethanol and water.[5]

Comparison with Aspartic Acid:

To underscore the dramatic effect of esterification on solubility, the following table compares the known solubility of L-aspartic acid in several organic solvents with the expected qualitative solubility of this compound.

| Solvent | L-Aspartic Acid Solubility | This compound (Expected Qualitative) | Rationale for Difference |

| Water | 5.36 g/L at 25 °C[6] | Soluble[5] | This compound can still interact with water via hydrogen bonding, though likely less soluble than in some polar organic solvents. |

| Ethanol | Insoluble[6] | Soluble[5] | The absence of the zwitterionic form in this compound allows for favorable interactions with the less polar ethanol. |

| Methanol | Low solubility[7] | Expected to be soluble | Similar to ethanol, methanol should effectively solvate the ester and amine groups. |

| Acetone | Low solubility[7] | Expected to be soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amine group and engage in dipole-dipole interactions. |

| Ethyl Acetate | Insoluble | Expected to be soluble | The structural similarities between the solvent and the ester groups of this compound suggest favorable interactions. |

| Dichloromethane | Insoluble | Expected to be soluble | A moderately polar solvent that should be capable of dissolving the non-zwitterionic this compound. |

| Toluene | Insoluble | Expected to have lower solubility | As a non-polar aromatic solvent, toluene is less likely to effectively solvate the polar functional groups of this compound. |

Note: The expected solubilities are based on theoretical principles and the general behavior of amino acid esters. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Methodology:

Part 1: Preparation of a Saturated Solution

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into a series of scintillation vials.

-

Solute Addition: Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

Part 2: Sample Preparation and Analysis

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Gravimetric Analysis (Optional but recommended for validation):

-

Record the weight of the vial with the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid degradation.

-

Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound can be calculated by difference.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analysis: Analyze the standard solutions and the filtered sample solution using a validated HPLC or UV-Vis method.

-

Quantification: Determine the concentration of this compound in the sample solution by comparing its response (peak area or absorbance) to the calibration curve.

-

Part 3: Calculation of Solubility

Calculate the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Sources

- 1. Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scientificspectator.com [scientificspectator.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diethyl DL-aspartate | 43101-48-0 [amp.chemicalbook.com]

- 6. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Diethyl aspartate molecular weight and formula

An In-Depth Technical Guide to Diethyl Aspartate: A Core Chiral Building Block for Research and Development

Abstract

Diethyl L-aspartate, the diethyl ester of the naturally occurring amino acid L-aspartic acid, is a pivotal chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic primary amine and two modifiable ester groups on a stereodefined four-carbon backbone, makes it an exceptionally versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth analysis of its molecular properties, a detailed and validated synthesis protocol, a discussion of its chemical reactivity, and its strategic application in the development of pharmaceuticals, particularly as a precursor to angiotensin-converting enzyme (ACE) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, the "chiral pool" represents a collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources. L-aspartic acid is a prominent member of this pool. By converting its two carboxylic acid groups into ethyl esters, we arrive at diethyl L-aspartate, a more lipophilic and synthetically tractable derivative. This modification enhances its solubility in organic solvents and protects the carboxyl groups, allowing chemists to perform selective modifications on the primary amine. The inherent C4 framework with a defined stereocenter at the C2 position is of paramount importance, providing a reliable method for introducing chirality into target molecules, a critical consideration in modern drug design where enantiomeric purity is often directly linked to therapeutic efficacy and safety.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while the L-enantiomer is most common for chiral applications, data is also available for the racemic mixture (DL-aspartate).

Table 1: Chemical Identifiers for Diethyl L-Aspartate

| Identifier | Value | Source |

| IUPAC Name | diethyl (2S)-2-aminobutanedioate | [PubChem][1] |

| CAS Number | 13552-87-9 | [PubChem][1] |

| Molecular Formula | C₈H₁₅NO₄ | [PubChem][2] |

| PubChem CID | 166845 | [PubChem][2] |

| Synonyms | Diethyl L-aspartate, L-Aspartic acid diethyl ester, (S)-Diethyl 2-aminosuccinate | [PubChem][2] |

Table 2: Core Molecular and Physical Data

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | [PubChem][2] |

| Exact Mass | 189.10010796 Da | [PubChem][2] |

| Appearance | White powder (for the hydrochloride salt) | [Chem-Impex][3] |

| Melting Point | 106 - 111 °C (for the hydrochloride salt) | [Chem-Impex][3] |

| Boiling Point | Data not consistently available for the free base; often decomposes upon heating. | |

| Solubility | Soluble in water, alcohols, and polar organic solvents. | [CymitQuimica][3] |

Synthesis: A Validated Protocol for Diethyl L-Aspartate Hydrochloride

The most common and reliable method for preparing diethyl L-aspartate is the Fischer-Speier esterification of L-aspartic acid. The protocol typically yields the hydrochloride salt, which is a stable, crystalline solid that is convenient for storage and handling. The free amine can be generated just before use by neutralization with a suitable base.

Reaction Principle: The Fischer-Speier Esterification

This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyls, rendering them more electrophilic and susceptible to nucleophilic attack by ethanol. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the ethanol solvent in situ to generate anhydrous hydrogen chloride (HCl) gas and ethyl sulfite. The generation of gaseous HCl drives the esterification equilibrium towards the product side, and the gaseous byproducts (SO₂ and excess HCl) are easily removed, simplifying the workup. Anhydrous conditions are critical to prevent the hydrolysis of the ester products and the thionyl chloride reagent.

Diagram 1: Synthesis Workflow of Diethyl L-Aspartate Hydrochloride

Caption: Workflow for the synthesis of Diethyl L-Aspartate Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established methods for amino acid esterification.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend L-aspartic acid (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of amino acid).

-

Cooling: Cool the stirred suspension to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction between thionyl chloride and ethanol.

-

Reagent Addition: Slowly add thionyl chloride (2.2-2.5 eq.) dropwise to the cold, stirred suspension via a dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

Causality Note: The dropwise addition prevents a rapid temperature increase and ensures the controlled generation of HCl gas. Thionyl chloride is used in excess to ensure complete conversion of both carboxylic acids.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The suspension will gradually dissolve as the hydrochloride salt of the product is formed, which is soluble in ethanol.

-

Workup: Remove the solvent and any remaining volatiles under reduced pressure using a rotary evaporator. The resulting product is typically a viscous oil or a semi-solid.

-

Isolation and Purification: To obtain a crystalline solid, dissolve the residue in a minimum amount of ethanol and precipitate the product by adding the solution to a large volume of cold diethyl ether with vigorous stirring. The white, crystalline hydrochloride salt can then be collected by vacuum filtration, washed with cold diethyl ether, and dried in vacuo.

-

Self-Validation: The purity of the product can be confirmed by measuring its melting point (106-111 °C)[3] and by spectroscopic analysis (NMR).

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of diethyl L-aspartate stems from the orthogonal reactivity of its primary amine and ester functionalities.

Reactivity of the Amine Group

The primary amine at the C2 position is a potent nucleophile and serves as a handle for a variety of transformations:

-

N-Acylation: It readily reacts with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form amides. This is a fundamental step in peptide synthesis.

-

N-Alkylation: The amine can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides a controlled method for mono-alkylation.

-

Peptide Coupling: After neutralizing the hydrochloride salt, the free amine can participate in standard peptide coupling reactions (e.g., using EDC, HOBt, or HATU) to form peptide bonds, making it a valuable building block for synthesizing di-, tri-, and larger peptides.[5]

Reactivity of the Ester Groups

The two ethyl ester groups can be manipulated in several ways:

-

Hydrolysis: They can be hydrolyzed back to carboxylic acids under either acidic or basic conditions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to primary alcohols, yielding the corresponding chiral amino diol.

-

Transesterification: The ethyl esters can be converted to other esters by reaction with a different alcohol under acid catalysis.

Case Study: Diethyl L-Aspartate as a Precursor for ACE Inhibitors

A significant application of chiral amino acid derivatives is in the synthesis of pharmaceuticals. Diethyl L-aspartate is an ideal precursor for a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril.[6][7]

The pharmacophore of many ACE inhibitors includes an N-substituted dipeptide analogue. Diethyl L-aspartate provides the chiral backbone for one of the key amino acid fragments. For example, the synthesis of Enalaprilat (the active form of Enalapril) requires the coupling of an N-carboxymethyl-L-alanine derivative with L-proline. The N-carboxymethyl-L-alanine portion can be conceptually derived from a C4 amino acid backbone like that provided by diethyl L-aspartate through a series of well-established synthetic transformations. The stereochemistry at the alpha-carbon, which is crucial for binding to the ACE active site, is directly carried over from the starting L-aspartate derivative.[8]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of synthesized diethyl L-aspartate.

Table 3: Predicted and Experimental NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | Predicted for free base in CDCl₃ | ||

| -CH₂- (ester, 2H) | ~4.1-4.2 | Quartet | Coupled to the methyl protons. |

| -CH₃ (ester, 3H) | ~1.2-1.3 | Triplet | Coupled to the methylene protons. |

| α-CH (1H) | ~3.7-3.8 | Doublet of Doublets | Coupled to the two diastereotopic β-protons. |

| β-CH₂ (2H) | ~2.6-2.8 | Multiplet | Diastereotopic protons, complex splitting. |

| -NH₂ (2H) | ~1.5-2.0 | Broad Singlet | Chemical shift is variable and depends on concentration and solvent. |

| ¹³C NMR | Experimental data for the hydrochloride salt in DMSO-d₆[9] | ||

| C=O (ester) | 170.8, 169.1 | - | Two distinct ester carbonyl signals. |

| -CH₂- (ester) | 61.9, 61.3 | - | Two distinct ethoxy methylene carbons. |

| α-CH | 49.3 | - | The chiral center carbon. |

| β-CH₂ | 34.2 | - | The methylene carbon adjacent to the chiral center. |

| -CH₃ (ester) | 13.8, 13.7 | - | Two distinct ethoxy methyl carbons. |

FTIR Spectroscopy

The infrared spectrum of diethyl L-aspartate will show characteristic absorption bands for its functional groups.[10][11]

-

3400-3250 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

2980-2850 cm⁻¹: C-H stretching of the aliphatic ethyl and backbone groups.

-

~1735 cm⁻¹: A strong C=O stretching band characteristic of the ester carbonyl groups.

-

~1250-1150 cm⁻¹: C-O stretching of the ester linkages.

Safety and Handling

Diethyl L-aspartate and its hydrochloride salt are chemical reagents that should be handled in accordance with good laboratory practices.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety glasses.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. For the hydrochloride salt, storage at 0-8°C is often recommended to ensure long-term stability.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

Diethyl L-aspartate is a foundational chiral building block that provides a reliable and cost-effective entry point into complex, enantiomerically pure molecules. Its predictable reactivity, stemming from the orthogonal amine and ester functional groups, allows for its strategic incorporation into a wide range of synthetic targets. The detailed synthesis protocol and characterization data provided in this guide serve as a practical resource for researchers in organic synthesis and drug development, enabling them to confidently employ this versatile reagent in the pursuit of novel chemical entities.

References

[12] S1 L-Aspartate Links for Stable Sodium Metal-Organic Frameworks Peter Siman, Christopher A. Trickett, Hiroyasu Furukawa and Omar - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

[9] DIETHYL-L-ASPARTATE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

[2] Aspartic acid diethyl ester. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

[13] Aspartic acid, 1,4-diethyl ester. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

[14] A Practical and Azide-Free Synthetic Approach to Oseltamivir From Diethyl D-tartrate. (2011). Organic Letters, 13(19), 5286-5289. [Link]

[15] Aspartic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

[16] Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

[17] 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

[18] 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

[19] 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

[20] L-Aspartic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 12, 2026, from [Link]

[6] Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril. (1985). Journal of Medicinal Chemistry, 28(4), 434-442. [Link]

[10] IR and Raman spectra of L-aspartic acid and isotopic derivatives. (1994). Journal of Raman Spectroscopy, 25(1), 25-32. [Link]

[21] Diethyl Phthalate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

[22] Development of a concise synthesis of (-)-oseltamivir (Tamiflu). (2011). Chemistry – A European Journal, 17(13), 3630-3643. [Link]

[23] Advances in the chemistry of β-lactam and its medicinal applications. (2010). Current Medicinal Chemistry, 17(23), 2425-2455. [Link]

[5] Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. (2012). Letters in Organic Chemistry, 9(1), 66-71. [Link]

[24] Figure S16. 13 C NMR Spectrum of diethyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

[25] NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

[26] Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (n.d.). iSm2. Retrieved January 12, 2026, from [Link]

[8] Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. (1998). Química Nova, 21(4). [Link]

[27] WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate. (n.d.). Google Patents. Retrieved January 12, 2026, from

[28] Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. (1999). Chemical Communications, (13), 1145-1152. [Link]

[29] The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Chemistry, 9, 692310. [Link]

[30] β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. (2012). Nature Communications, 3, 1090. [Link]

[31] Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Medicinal Chemistry, 17(13), 1287-1303. [Link]

[32] Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (2019). Molecules, 24(18), 3298. [Link]

[7] Synthesis and biological activity of modified peptide inhibitors of angiotensin-converting enzyme. (1985). Journal of Medicinal Chemistry, 28(9), 1291-1295. [Link]

[33] (+)-Diethyl L-tartrate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

[11] FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

[34] Refractive index of diethyl phthalate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

[35] Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (2020). Foods, 9(11), 1544. [Link]

[36] Refractive index of diethyl succinate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. diethyl DL-aspartate | 43101-48-0 [amp.chemicalbook.com]

- 2. Aspartic acid diethyl ester | C8H15NO4 | CID 166845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. webbook.nist.gov [webbook.nist.gov]

- 6. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of modified peptide inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Aspartic acid, 1,4-diethyl ester | C8H15NO4 | CID 423728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aspartic acid - Wikipedia [en.wikipedia.org]

- 16. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191) [hmdb.ca]

- 20. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 21. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 27. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]

- 28. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. (+)-Diethyl L-tartrate [webbook.nist.gov]

- 34. researchgate.net [researchgate.net]

- 35. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta [mdpi.com]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Racemization of Aspartyl Residues in Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract